molecular formula C16H24N2O5S B5373145 1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5373145
M. Wt: 356.4 g/mol
InChI Key: UEFGZLDEIGVXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research due to its unique properties. It was first synthesized in the 1970s and has since been used in various studies to investigate the role of noradrenaline in the central nervous system.

Mechanism of Action

1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide works by selectively targeting and destroying noradrenergic neurons in the central nervous system. It does this by being taken up by noradrenergic neurons and then causing oxidative damage to these cells, leading to their degeneration and death.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by this compound has been shown to have a wide range of effects on various physiological processes. These include changes in blood pressure, heart rate, and body temperature, as well as alterations in behavior and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in scientific research is its ability to selectively destroy noradrenergic neurons without affecting other neuronal populations. This allows researchers to investigate the specific role of noradrenaline in various physiological and pathological conditions. However, one limitation of using this compound is that it can cause non-specific effects on other neurotransmitter systems, such as serotonin and dopamine, which may complicate the interpretation of results.

Future Directions

There are several future directions for research involving 1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One potential area of investigation is the role of noradrenaline in the regulation of stress and anxiety, as well as the potential therapeutic applications of targeting noradrenergic neurons in these conditions. Additionally, further research is needed to elucidate the specific mechanisms by which this compound causes oxidative damage to noradrenergic neurons, as well as the potential neuroprotective strategies that may be developed to mitigate these effects.

Synthesis Methods

The synthesis of 1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with 3,4-diethoxybenzenesulfonyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

1-[(3,4-diethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively used in scientific research as a tool to selectively destroy noradrenergic neurons in the central nervous system. This allows researchers to investigate the role of noradrenaline in various physiological and pathological conditions.

properties

IUPAC Name

1-(3,4-diethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-3-22-14-6-5-13(11-15(14)23-4-2)24(20,21)18-9-7-12(8-10-18)16(17)19/h5-6,11-12H,3-4,7-10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFGZLDEIGVXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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